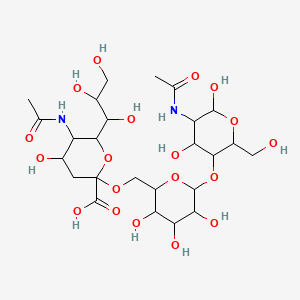

6-Sialyl-N-acetyllactosamine*

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Sialyl-N-acetyllactosamine is an oligosaccharide that plays a significant role in various biological functions. It is composed of sialic acid linked to N-acetyllactosamine, which is a disaccharide consisting of galactose and N-acetylglucosamine. This compound is found in various tissues and is involved in numerous biological processes, including immunity and disease progression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Sialyl-N-acetyllactosamine can be achieved through the classical Koenigs-Knorr reaction. This method involves the use of glycosyl chloride of the peracetylated methyl ester of sialic acid as the sialyl donor. The reaction is carried out at room temperature in the presence of silver carbonate (Ag2CO3) or a combination of silver carbonate and silver triflate (AgOTf) as promoters. The reaction is high yielding, regio- and stereoselective .

Industrial Production Methods: Industrial production of 6-Sialyl-N-acetyllactosamine typically involves large-scale synthesis using similar methods as described above. The process includes the glycosylation of galacto-4,6-diols followed by deprotection steps such as catalytic hydrogenolysis, deacetylation, and hydrolysis of the methyl ester and N-trifluoroacetyl groups. The final product is purified using cation-exchange chromatography and high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions: 6-Sialyl-N-acetyllactosamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Aplicaciones Científicas De Investigación

6-Sialyl-N-acetyllactosamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex oligosaccharides and glycoconjugates.

Biology: It plays a role in cell-cell interactions, signaling, and recognition processes.

Medicine: It is involved in the progression of certain diseases, such as colon cancer, and is used in the development of antiviral agents against influenza.

Industry: It is used in the production of functional foods and nutraceuticals, particularly in infant nutrition due to its presence in human milk

Mecanismo De Acción

The mechanism of action of 6-Sialyl-N-acetyllactosamine involves its interaction with specific molecular targets and pathways. For example, certain strains of influenza bind with high affinity to 6-Sialyl-N-acetyllactosamine, which acts as a receptor for the virus. This binding inhibits the virus’s ability to infect host cells. Additionally, 6-Sialyl-N-acetyllactosamine is involved in immune modulation and cancer progression by interacting with cell surface receptors and signaling pathways .

Comparación Con Compuestos Similares

3-Sialyl-N-acetyllactosamine: Another sialylated oligosaccharide with similar biological functions.

Sialyllactose: A simpler sialylated oligosaccharide found in human milk.

Sialyl Lewis X: A sialylated oligosaccharide involved in cell adhesion and immune response.

Uniqueness: 6-Sialyl-N-acetyllactosamine is unique due to its specific structure and the presence of both sialic acid and N-acetyllactosamine. This combination allows it to participate in a wide range of biological processes, including acting as a receptor for influenza viruses and modulating immune responses .

Propiedades

IUPAC Name |

5-acetamido-2-[[6-[5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N2O19/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-16(35)18(37)19(38)23(44-12)45-20-11(5-29)43-22(39)14(17(20)36)27-8(2)31/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSBVJXBTXEJJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)O)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N2O19 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867071 |

Source

|

| Record name | 5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->6)hexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)

![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)

![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride](/img/structure/B12325559.png)

![(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one](/img/structure/B12325566.png)